Methyl quinoline-7-carboxylate
Overview
Description
- Methyl quinoline-7-carboxylate is a nitrogen-containing heterocyclic compound with the chemical formula C<sub>10</sub>H<sub>9</sub>NO<sub>2</sub>.
- It is also known as 7-methylquinoline .
- Quinoline derivatives are essential in medicinal and industrial chemistry due to their versatile applications.
Synthesis Analysis
- Various synthetic routes exist for quinoline and its derivatives, including classical methods like Skraup, Doebner–von Miller, and Conrad-Limpach reactions.
- Green synthetic approaches, such as microwave-assisted and ultraviolet-promoted reactions, have gained prominence.
Molecular Structure Analysis
- Methyl quinoline-7-carboxylate has a fused bicyclic structure containing a benzene ring fused with a pyridine moiety.
- The IUPAC name is benzo[b]pyridine or 1-aza-naphthalene .
Chemical Reactions Analysis
- Quinoline derivatives exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.
- Transition metal-catalyzed reactions and green protocols are useful for their construction and functionalization.
Physical And Chemical Properties Analysis
- Methyl quinoline-7-carboxylate is a solid compound.
- It has a molecular weight of 187.2 g/mol.
- The compound is stable at room temperature and should be stored in a refrigerator.
Scientific Research Applications
-
Synthesis of Quinolines
- Field : Synthetic Organic Chemistry .
- Application : Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are used in the synthesis of various carbonitrile quinoline/benzo[h]quinoline derivatives .
- Method : The synthesis involves using benzaldehyde, methyl cyanoacetate and aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .
- Results : This method provides a rapid and efficient way for the synthesis of various carbonitrile quinoline/benzo[h]quinoline derivatives .
-
Biologically and Pharmaceutically Active Quinoline Derivatives
- Field : Medicinal Chemistry .
- Application : Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It is used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .
- Method : Various synthesis protocols have been reported in the literature for the construction of this scaffold. Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of this compound .
- Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been synthesized .
-
COX-2 Inhibitor
- Field : Medicinal Chemistry .
- Application : 4-imidazolyl methyl quinoline derivatives, specifically a compound possessing an unsaturated cyclohexyl ring attached to C-7 and C-8 quinoline ring, exhibited COX-2 inhibitor potency and selectivity .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The compound was found to be as potent as the reference drug celecoxib and more selective COX-2 inhibitor .
Safety And Hazards
- Avoid breathing mist, gas, or vapors.
- Use personal protective equipment, including chemical impermeable gloves.
- Ensure adequate ventilation and remove all sources of ignition.
Future Directions
- Continued research on quinoline derivatives can lead to novel drug candidates with dual modes of action, overcoming toxicity, and resistance.
- Exploration of ADMET studies and Structure-Activity Relationship (SAR) will enhance drug-likeness.
properties
IUPAC Name |
methyl quinoline-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZCGCCFJZVRTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502345 | |
Record name | Methyl quinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl quinoline-7-carboxylate | |
CAS RN |
51552-68-2 | |
Record name | Methyl quinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl quinoline-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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